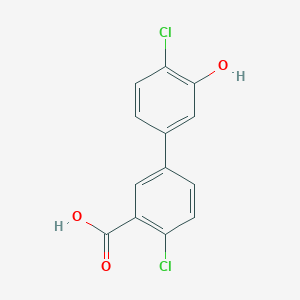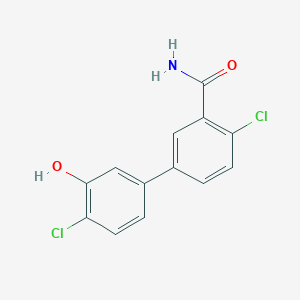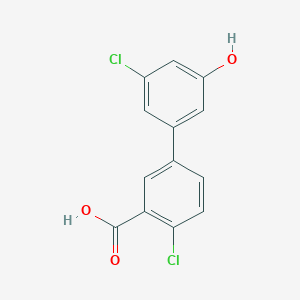
2-Chloro-5-(4-trifluoromethoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-trifluoromethoxyphenyl)phenol, or CTP, is an organic compound that is widely used in laboratory experiments due to its unique properties. CTP has a wide range of potential applications in scientific research, from biochemical and physiological effects to its use in drug synthesis.
Mechanism of Action
The mechanism of action of CTP is not fully understood, but it is believed to involve the formation of a complex between the CTP molecule and the target molecule. This complex then undergoes a series of reactions, resulting in the formation of a new product. This reaction is known as a "Michael addition" reaction.
Biochemical and Physiological Effects
CTP has been shown to have a wide range of biochemical and physiological effects. It has been shown to be an effective inhibitor of enzymes involved in the metabolism of drugs, and it has also been shown to have anti-inflammatory and anti-fungal properties. In addition, CTP has been shown to have an effect on the production of hormones, and it has been shown to be an effective inhibitor of the formation of free radicals.
Advantages and Limitations for Lab Experiments
CTP has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to obtain reagent, and it is stable and non-toxic. However, it is also important to note that CTP is a highly reactive compound, and it should be handled with care. In addition, CTP is not soluble in water, and it is not compatible with some solvents.
Future Directions
There are a number of potential future directions for research on CTP. One potential direction is to further explore the biochemical and physiological effects of CTP, as well as its potential applications in drug synthesis. Another potential direction is to explore the use of CTP in the synthesis of metal complexes, as well as its potential applications in the extraction of biomolecules. Finally, further research could be conducted on the mechanism of action of CTP, as well as its potential use as a reagent for the detection of proteins.
Synthesis Methods
CTP can be synthesized through a two-step reaction. In the first step, 4-trifluoromethoxyphenol is reacted with sodium hydroxide to form 4-trifluoromethoxyphenoxide. In the second step, this intermediate is reacted with chloroacetic acid to form CTP. This method is simple and cost-effective, and it is the most common method used to synthesize CTP.
Scientific Research Applications
CTP has a wide range of potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a stabilizing agent in the production of polymers. It has also been used as a ligand in the synthesis of metal complexes, as a solvent for the extraction of biomolecules, and as a reagent for the detection of proteins.
properties
IUPAC Name |
2-chloro-5-[4-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-11-6-3-9(7-12(11)18)8-1-4-10(5-2-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDFNKSKXXHAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686153 |
Source


|
| Record name | 4-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol | |
CAS RN |
1261723-86-7 |
Source


|
| Record name | 4-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382006.png)







